molecular formula C9H11BrO B7981294 1-Bromo-4-ethyl-2-methoxybenzene

1-Bromo-4-ethyl-2-methoxybenzene

Cat. No.: B7981294
M. Wt: 215.09 g/mol
InChI Key: FGDCJVRQUFSHQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2-methoxybenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where a bromine atom, an ethyl group, and a methoxy group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethyl-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-ethyl-2-methoxyphenol when hydroxide is the nucleophile.

    Oxidation: Products include 4-ethyl-2-methoxybenzoic acid or 4-ethyl-2-methoxybenzaldehyde.

    Reduction: The major product is 4-ethyl-2-methoxybenzene.

Scientific Research Applications

1-Bromo-4-ethyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethyl-2-methoxybenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1-Bromo-2-methoxybenzene: Similar structure but with the bromine and methoxy groups at different positions.

    4-Methoxybenzyl bromide: Contains a methoxy group and a bromine atom but with a different substitution pattern.

Uniqueness: The presence of both an ethyl and a methoxy group provides distinct chemical properties compared to other brominated benzene derivatives .

Properties

IUPAC Name

1-bromo-4-ethyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCJVRQUFSHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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